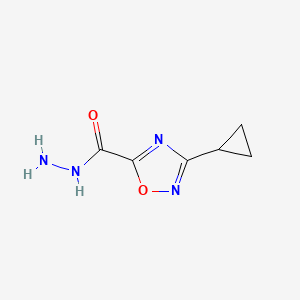

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide

Description

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide |

InChI |

InChI=1S/C6H8N4O2/c7-9-5(11)6-8-4(10-12-6)3-1-2-3/h3H,1-2,7H2,(H,9,11) |

InChI Key |

ZAHBYBPBEJMNND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NOC(=N2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Acyl Chloride Coupling

The Tiemann-Krüger method remains foundational for constructing 1,2,4-oxadiazole cores. For 3-cyclopropyl derivatives, cyclopropanecarboxylic acid chloride reacts with pre-synthesized amidoximes under basic conditions. A representative procedure involves:

-

Amidoxime Preparation : Treatment of nitriles (e.g., cyclopropanecarbonitrile) with hydroxylamine hydrochloride in ethanol/water at 60–80°C yields cyclopropanecarboxamidoxime.

-

Heterocyclization : Reaction with acyl chlorides (e.g., chloroacetyl chloride) in pyridine or triethylamine generates the oxadiazole ring. Yields typically range from 40–70%, depending on substituent steric effects.

Superbase-Mediated Synthesis

Baykov et al.’s NaOH/DMSO system enables one-pot synthesis of 3,5-disubstituted oxadiazoles at room temperature. For 3-cyclopropyl-5-carbohydrazide:

-

Ester Formation : Cyclopropanecarboxylic acid methyl ester reacts with amidoximes in DMSO with NaOH.

-

Hydrazinolysis : The intermediate methyl ester undergoes nucleophilic substitution with hydrazine hydrate, yielding the carbohydrazide. This method achieves 60–85% yields but requires 12–24 hours.

1,3-Dipolar Cycloaddition Approaches

Nitrile Oxide-Nitrile Coupling

Nitrile oxides, generated in situ from cyclopropylhydroximoyl chlorides, react with nitriles in the presence of PtCl₄ catalysts. For example:

While effective for aryl-substituted oxadiazoles, cyclopropyl nitriles exhibit lower reactivity, often requiring elevated temperatures (80–100°C) and yielding ≤50%.

Post-Functionalization of Preformed Oxadiazoles

Hydrazinolysis of Esters

A two-step strategy is widely adopted:

-

Ester Synthesis : 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid esters are prepared via cyclocondensation (e.g., using Vilsmeier reagent activation).

-

Hydrazide Formation : Reacting the ester with hydrazine hydrate in ethanol at reflux (6–8 hours) affords the carbohydrazide in 75–90% yields.

Example Protocol

-

Step 1 : Cyclopropanecarboxamidoxime (10 mmol) and methyl malonyl chloride (12 mmol) in CH₂Cl₂ with TEA (15 mmol), stirred at 25°C for 24 hours.

-

Step 2 : Crude ester (5 mmol) + hydrazine hydrate (15 mmol) in ethanol, refluxed 6 hours. Yield: 82%.

Comparative Analysis of Synthetic Methods

Mechanochemical and Green Chemistry Innovations

Emerging techniques like solvent-free ball milling show promise for oxadiazole synthesis but remain unexplored for 3-cyclopropyl derivatives. Theoretical advantages include:

Chemical Reactions Analysis

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, ethanol, and manganese dioxide. The major products formed from these reactions are various substituted oxadiazole derivatives .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the reaction of cyclopropyl derivatives with hydrazine and oxadiazole precursors. The resulting compound exhibits significant conformational flexibility due to the rotation around the oxadiazole–azanorbornane bond, which can influence its biological activity .

Antimicrobial Activity

1. Mechanism of Action

Research indicates that derivatives of oxadiazoles, including 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide, exhibit antimicrobial properties against various bacterial strains. These compounds are effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Efficacy Studies

In vitro studies have shown that 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide displays a minimum inhibitory concentration (MIC) that is competitive with standard antibiotics like chloramphenicol. For instance, compounds derived from oxadiazoles have demonstrated antibacterial activity with MIC values ranging from 4 to 32 μg/mL against resistant strains .

| Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| 3-Cyclopropyl-1,2,4-oxadiazole | MRSA | 8 | Chloramphenicol |

| Other Oxadiazole Derivatives | E. coli, S. aureus | 16 | Gentamicin |

Anticancer Activity

1. Mechanism of Action

The anticancer potential of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound interacts with cellular mechanisms such as telomerase activity and apoptosis pathways .

2. Efficacy Studies

Recent research shows that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity against several cancer cell lines. For example, compounds have been tested against human leukemia cell lines with IC50 values indicating potent inhibition of cell growth .

| Compound | Cancer Cell Line | IC50 (μM) | Comparison Control |

|---|---|---|---|

| 3-Cyclopropyl-1,2,4-oxadiazole derivative | HEPG2 | 1.18 | Staurosporine (4.18) |

| Other Oxadiazole Derivatives | MCF7 | 2.56 | Ethidium Bromide (2.71) |

Drug Design Implications

The unique structural characteristics of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide make it a promising candidate for further drug development. Its ability to selectively target specific receptors and pathways positions it as a potential lead compound in the design of new therapeutics for both infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes . It targets enzymes and proteins essential for the survival and replication of bacteria and viruses, leading to their inactivation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Notes:

- *Molecular weight calculated based on formula C₆H₉N₄O₂.

- The carbohydrazide group in 3-cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide distinguishes it from analogs with ester or alcohol moieties, offering distinct reactivity and binding properties .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Notes:

- The carbohydrazide derivative exhibits moderate solubility due to its balanced polarity, whereas the methanol analog () shows enhanced solubility in polar solvents.

- Polymorphism observed in hydrazinylpyridine derivatives () highlights the impact of substituents on crystal packing and stability.

Biological Activity

3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide is a compound belonging to the oxadiazole family, which has gained significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly in anticancer research, receptor modulation, and enzyme inhibition.

General Properties of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities. Compounds containing this moiety have been explored for their potential as anticancer agents, anti-inflammatory drugs, and inhibitors of various enzymes including carbonic anhydrases and histone deacetylases (HDACs) .

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities including:

- Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. Notably, modifications to the oxadiazole structure have led to compounds with enhanced potency against specific cancer types .

- Receptor Modulation : 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide has been shown to act as a selective partial agonist at muscarinic receptors, particularly M1 receptors. This selectivity is crucial for developing drugs targeting neurological conditions .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are implicated in cancer progression .

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide | MCF-7 | 2.76 |

| Derivative A | SK-MEL-2 | 1.143 |

These findings highlight the compound's potential as an anticancer agent with selective toxicity towards malignant cells .

Receptor Interaction

The compound has been characterized as a functionally selective M1 muscarinic receptor partial agonist. This property suggests its potential therapeutic applications in treating cognitive disorders by enhancing cholinergic signaling without overstimulation of other muscarinic receptors .

Enzyme Inhibition

Inhibition studies showed that 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide selectively inhibited hCA IX with a Ki value in the submicromolar range. This specificity makes it a promising candidate for targeted cancer therapies that exploit the role of CAs in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclopropyl-1,2,4-oxadiazole-5-carbohydrazide, and how is purity ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from carbazole derivatives. For example, hydrazide intermediates are prepared by reacting esters with hydrazine hydrate, followed by cyclization using acetic anhydride to form the oxadiazole ring . Purification is achieved through thin-layer chromatography (TLC) to monitor reaction progress, with final characterization via spectroscopic methods (e.g., NMR, IR) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this carbohydrazide derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropyl and oxadiazole moieties, while Infrared (IR) spectroscopy identifies functional groups like the carbohydrazide (-CONHNH₂). Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with known derivatives (e.g., pyrazole-carbohydrazides) is recommended to resolve ambiguities .

Q. How are intermediates in the synthesis of this compound characterized, and what role do they play in optimizing yield?

- Methodological Answer : Key intermediates, such as hydrazone-hydrazides, are isolated and characterized using TLC and spectroscopic methods. Reaction conditions (e.g., solvent choice, temperature) are optimized based on intermediate stability. For instance, isopropanol crystallization can influence intermediate purity, which directly impacts final product yield .

Advanced Research Questions

Q. What methodologies resolve contradictions in polymorphic stability, and how do crystal structures influence biological activity?

- Methodological Answer : X-ray crystallography is used to differentiate polymorphs, revealing structural variations such as "head-to-tail" vs. "head-to-head" stacking . Periodic density functional theory (DFT) calculations compare lattice energies, showing the triclinic form is 0.60 kcal·mol⁻¹ more stable than the orthorhombic form . Stability assessments under thermal stress (e.g., DSC) and solvent-mediated transformations further validate polymorph dominance.

Q. How do computational methods like pairwise interaction energy calculations enhance understanding of polymorphic behavior?

- Methodological Answer : Interaction energy calculations quantify non-covalent forces (e.g., N-H···N hydrogen bonds, π-π stacking) that stabilize specific polymorphs. For example, the triclinic polymorph’s centrosymmetric dimers exhibit stronger intermolecular interactions than the orthorhombic columnar motifs . Molecular docking studies can correlate crystal packing with ligand-receptor binding efficiency in biological assays.

Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound’s potential pharmacological applications?

- Methodological Answer : SAR studies involve synthesizing derivatives with modified cyclopropyl or carbohydrazide groups and testing their bioactivity (e.g., enzyme inhibition, cytotoxicity). Docking simulations against target proteins (e.g., kinases) identify critical binding motifs. For instance, substituting the cyclopropyl group with bulkier substituents may alter steric hindrance, affecting target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.